3-methylidene-1H-pyridine-2,4-dione
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Overview
Description
3-Methylidene-1H-pyridine-2,4-dione is a heterocyclic compound characterized by a pyridine ring fused with a dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylidene-1H-pyridine-2,4-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with suitable aldehydes or ketones in the presence of a base or acid catalyst. The reaction conditions often require refluxing in solvents such as methanol or ethanol to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Methylidene-1H-pyridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Methylidene-1H-pyridine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-methylidene-1H-pyridine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Known for its antitumor activity and PARP-1 inhibition.
Indane-1,3-dione: Used in biosensing, bioimaging, and photopolymerization.
Spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one: Exhibits antimicrobial activity.
Uniqueness: Its ability to undergo multiple types of chemical reactions and its role in drug development highlight its significance in research and industry .
Properties
Molecular Formula |
C6H5NO2 |
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Molecular Weight |
123.11 g/mol |
IUPAC Name |
3-methylidene-1H-pyridine-2,4-dione |
InChI |
InChI=1S/C6H5NO2/c1-4-5(8)2-3-7-6(4)9/h2-3H,1H2,(H,7,9) |
InChI Key |
BFQKAWGBEGIMKS-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=O)C=CNC1=O |
Origin of Product |
United States |
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